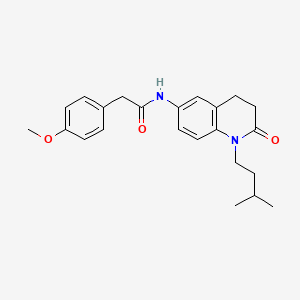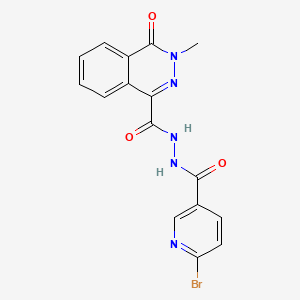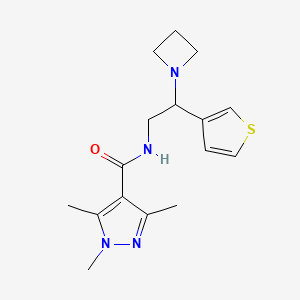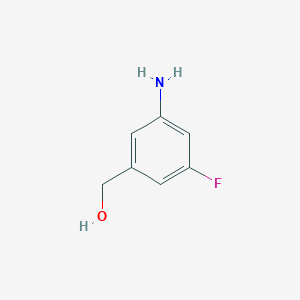
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Overview
Description
“N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide” is a member of tetralins . It is a chemical compound with the molecular formula C12H13NO2 .
Molecular Structure Analysis
The molecular structure of “N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide” consists of a tetrahydronaphthalene ring attached to an acetamide group . The InChI code for this compound is 1S/C12H13NO2/c1-8(14)13-10-6-2-4-9-5-3-7-11(15)12(9)10/h2,4,6H,3,5,7H2,1H3,(H,13,14) .Scientific Research Applications
Synthesis and Organic Chemistry Applications
Synthesis of Halogenated Compounds : Nguyen et al. (2003) describe a method for the regioselective oxidation of N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide, leading to the synthesis of haloindanone and halotetralone derivatives. This process is significant for developing specialized organic compounds used in various chemical syntheses (Nguyen et al., 2003).
Enamide Synthesis from Ketones : Zhao et al. (2011) demonstrated the synthesis of N-(3,4-Dihydronaphthalene-1-Yl)Acetamide from ketones. This method is relevant for producing enamides, which are valuable in the creation of enantiomerically pure amines (Zhao et al., 2011).
Medicinal Chemistry and Pharmacology
Anticancer Agents : Altıntop et al. (2018) explored the synthesis of oxadiazole derivatives, including compounds with the tetrahydronaphthalene moiety, showing potential as anticancer agents against various cell lines. These compounds also exhibited Akt and FAK inhibitory activities, highlighting their potential in cancer treatment (Altıntop et al., 2018).
MMP-9 Inhibitors : Özdemir et al. (2017) synthesized oxadiazole, thiadiazole, and triazole derivatives with tetrahydronaphthalene components, investigating their effects on cancer cell lines. They discovered that some derivatives were effective MMP-9 inhibitors, suggesting a role in cancer therapy (Özdemir et al., 2017).
Antifungal Activity : Turan-Zitouni et al. (2013) synthesized hydrazide derivatives including the tetrahydronaphthalene structure and evaluated their antifungal activity. Some derivatives showed significant activity against Candida strains, indicating their potential in antifungal drug development (Turan-Zitouni et al., 2013).
Biochemical Research
Macrophage Activation Studies : Gurkan et al. (2011) studied novel tetrahydronaphthalene derivatives to assess their effects on macrophage activation, providing insights into immune response modulation (Gurkan et al., 2011).
Apoptotic Effects on Leukemia Cells : Koç et al. (2017) investigated the apoptotic effects of tetrahydronaphthalene derivatives on K562 leukemia cells. Their findings contribute to understanding the potential therapeutic applications of these compounds in leukemia treatment (Koç et al., 2017).
properties
IUPAC Name |
N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)13-10-6-5-9-3-2-4-12(15)11(9)7-10/h5-7H,2-4H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWITZVQYQPVXQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCCC2=O)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)acetamide | |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-furoyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B2704200.png)


![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2704205.png)

![4-chloro-N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2704209.png)


![2-(4-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2704212.png)

![8-((4-phenylpiperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2704214.png)
![3-chloro-N-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2704219.png)

